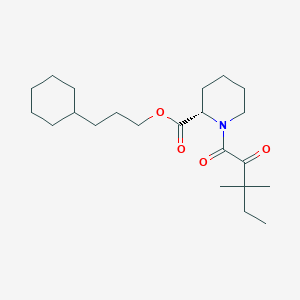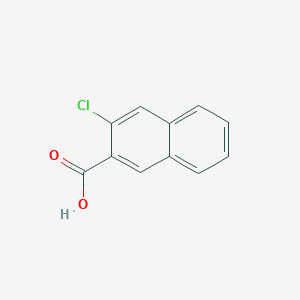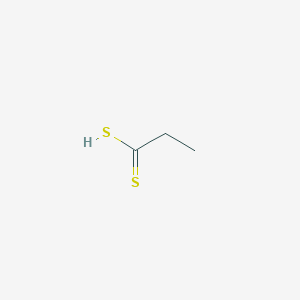
Propanedithioic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedithioic acid, also known as dithiodipropionic acid (DTDP), is a widely used chemical compound in the field of chemistry and biochemistry. It is a dicarboxylic acid with a thioether linkage and is used in various applications, including as a cross-linking agent, antioxidant, and stabilizer.
Mecanismo De Acción
Propanedithioic acid acts as an antioxidant by donating electrons to free radicals, which prevents them from damaging cells. It also acts as a cross-linking agent by forming covalent bonds between polymer chains, which increases the strength and durability of the material. Additionally, propanedithioic acid stabilizes PVC by inhibiting the degradation of the polymer.
Efectos Bioquímicos Y Fisiológicos
Propanedithioic acid has been shown to have various biochemical and physiological effects, including its ability to scavenge free radicals and protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanedithioic acid has several advantages for lab experiments, including its low toxicity and high stability. However, it also has some limitations, including its tendency to form insoluble complexes with metal ions, which can interfere with certain experiments.
Direcciones Futuras
There are several future directions for research on propanedithioic acid, including its potential use in the treatment of inflammatory diseases, its role in the regulation of cellular signaling pathways, and its application in the production of biodegradable polymers. Additionally, further research is needed to fully understand the mechanism of action of propanedithioic acid and its potential applications in various fields of chemistry and biochemistry.
Conclusion:
Propanedithioic acid is a versatile chemical compound with various applications in the fields of chemistry and biochemistry. Its ability to act as an antioxidant, cross-linking agent, and stabilizer makes it a valuable tool for researchers in these fields. Further research is needed to fully understand the potential applications of propanedithioic acid and its mechanism of action.
Métodos De Síntesis
Propanedithioic acid can be synthesized through various methods, including the reaction of thiourea with dibromoethane or the reaction of thiodiglycolic acid with sodium hydroxide. The latter method is the most commonly used method for synthesizing propanedithioic acid. In this method, thiodiglycolic acid is reacted with sodium hydroxide, which results in the formation of sodium Propanedithioic Acidionate. The sodium Propanedithioic Acidionate is then acidified to produce propanedithioic acid.
Aplicaciones Científicas De Investigación
Propanedithioic acid has various scientific research applications, including as a cross-linking agent in polymer chemistry, as an antioxidant in food chemistry, and as a stabilizer in the production of polyvinyl chloride (PVC). It is also used in the synthesis of various compounds, including thioesters, thioethers, and thioamides.
Propiedades
Número CAS |
1892-30-4 |
|---|---|
Nombre del producto |
Propanedithioic Acid |
Fórmula molecular |
C3H6S2 |
Peso molecular |
106.21 g/mol |
Nombre IUPAC |
propanedithioic acid |
InChI |
InChI=1S/C3H6S2/c1-2-3(4)5/h2H2,1H3,(H,4,5) |
Clave InChI |
MVCPDOUDYOUTKS-UHFFFAOYSA-N |
SMILES |
CCC(=S)S |
SMILES canónico |
CCC(=S)S |
Sinónimos |
Propane(dithioic)acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




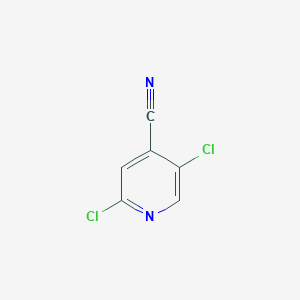
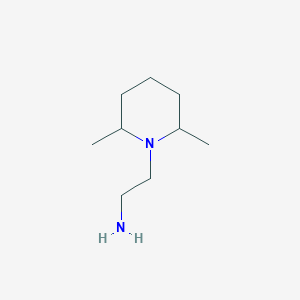
![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
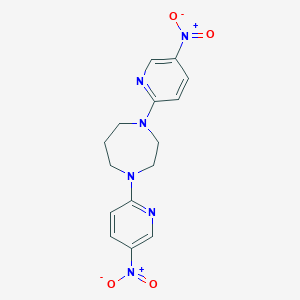
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
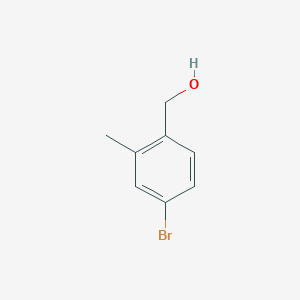
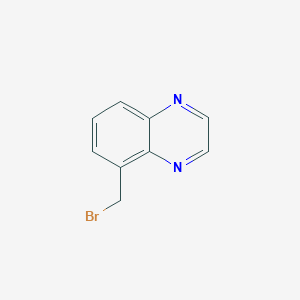
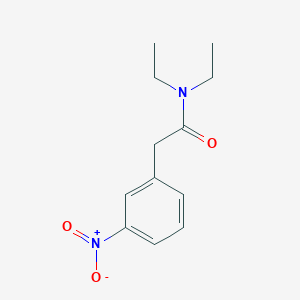
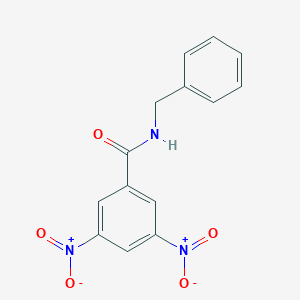
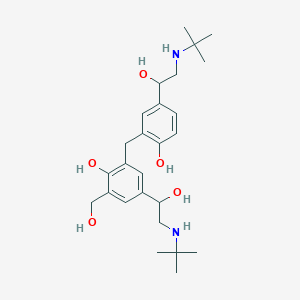
![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)
